

A comparative study of the evaporation rates of various glycol ethers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Hexyloxy)ethanol

Cat. No.: B090154

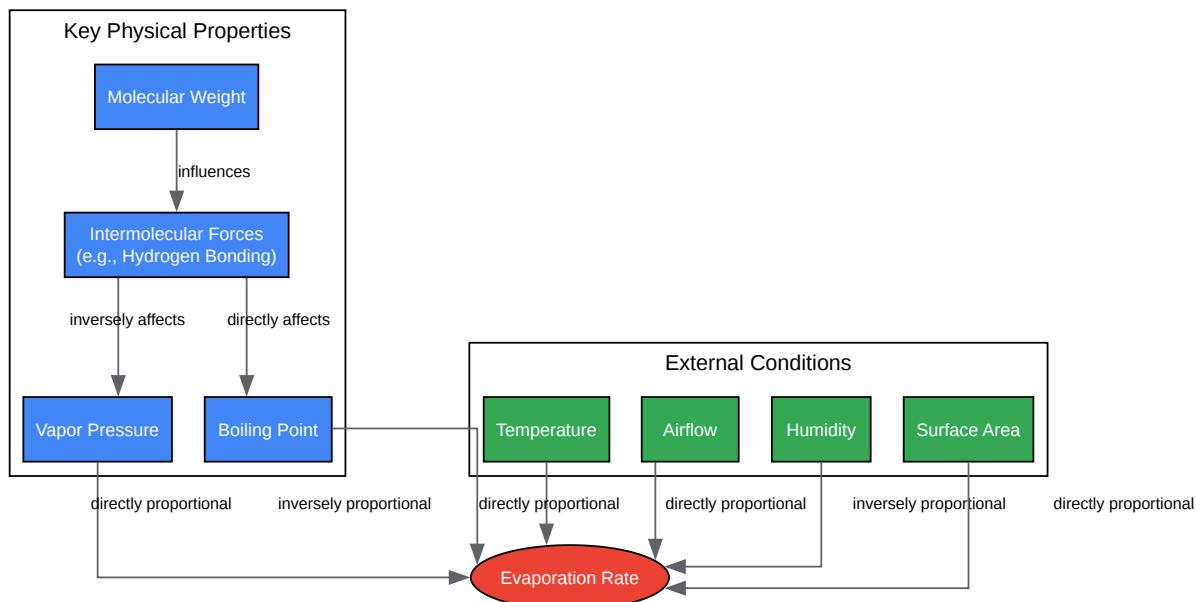
[Get Quote](#)

A Comparative Analysis of Glycol Ether Evaporation Rates

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding the evaporation dynamics of various glycol ethers, supported by experimental data and standardized protocols.

Glycol ethers are a versatile class of organic solvents utilized across a myriad of applications in research and industry, from coatings and cleaners to pharmaceutical formulations. Their efficacy in these roles is significantly influenced by their evaporation rate, a key physical property that dictates drying times, film formation characteristics, and overall process efficiency. This guide provides a comparative study of the evaporation rates of several common glycol ethers, presenting quantitative data, detailing the experimental methodology for their determination, and illustrating the underlying principles governing this behavior.

Comparative Evaporation Rate Data


The evaporation rates of glycol ethers are typically measured relative to a standard solvent, n-butyl acetate (nBuAc), which is assigned a reference value of 1.0. A value greater than 1.0 indicates a faster evaporation rate, while a value less than 1.0 signifies a slower rate. The following table summarizes the relative evaporation rates and other pertinent physical properties of selected glycol ethers.

Glycol Ether	Chemical Name	Molecular Weight (g/mol)	Boiling Point (°C)	Vapor Pressure (mmHg at 20°C)	Relative Evaporation Rate (nBuAc = 1)
P-Series (Propylene Glycol based)					
Propylene Glycol Methyl Ether (PGME)					
Glycol Methyl Ether	1-Methoxy-2-propanol	90.12	120	8.1	0.66[1]
Dipropylene Glycol Methyl Ether (DPGME)					
Dipropylene Glycol Methyl Ether (DPGME)	(2-(2-Methoxymethoxy)met(hylethoxy)propyl)anol	148.20	190	0.2	0.02
Tripropylene Glycol Methyl Ether (TPGME)					
Tripropylene Glycol Methyl Ether (TPGME)	1-(2-(2-methoxypropoxy)propoxy)propan-2-ol	206.28	242	<0.01	<0.01[2]
Propylene Glycol n-Propyl Ether (PGnP)					
Glycol n-Propyl Ether	1-Propoxy-2-propanol	118.17	150	2.5	0.21[1]
E-Series (Ethylene Glycol based)					
Ethylene Glycol Monopropyl Ether (EGPE)					
Ethylene Glycol Monopropyl Ether (EGPE)	2-Propoxyethanol	104.15	151	1.8	0.22[3]
Ethylene Glycol					
Ethylene Glycol	2-Butoxyethanol	118.17	171	0.76	0.06[1]

Monobutyl	I				
Ether (EGBE)					
Diethylene Glycol	2-(2-				
Monomethyl Ether	Methoxyethoxy)ethanol	120.15	194	0.1	0.01[4]
Diethylene Glycol	2-(2-				
Monoethyl Ether	Ethoxyethoxy)ethanol	134.17	202	0.07	0.01[4]
Diethylene Glycol	2-(2-				
Monobutyl Ether	Butoxyethoxy)ethanol	162.23	231	<0.01	<0.01
Methoxytrigly- col	2-(2-(2- Methoxyethoxy)ethoxy)ethanol	164.20	249	<0.01	<0.01[4]
Ethoxytrigly- col	2-(2-(2- Ethoxyethoxy)ethoxy)ethanol	178.23	256	<0.01	<0.01[4]
Butoxytrigly- col	2-(2-(2- Butoxyethoxy)ethoxy)ethanol	206.28	283.2	<0.01	<0.01[4]
Hexyl CELLOSOLV E™	2-((Hexyloxy)ethanol	146.23	207.8	<0.01	<0.01[4]
Hexyl CARBITOL™	2-(2- (Hexyloxy)ethoxy)ethanol	190.30	253.8	<0.01	<0.01[4]

Factors Influencing Evaporation Rate

The rate at which a glycol ether evaporates is governed by a combination of its intrinsic physical properties and the external environmental conditions. The interplay of these factors determines the solvent's volatility.

[Click to download full resolution via product page](#)

Caption: Relationship between physical properties, external conditions, and evaporation rate.

Experimental Protocol: ASTM D3539

The determination of the relative evaporation rates of volatile liquids is standardized by the ASTM D3539 test method.^{[5][6][7][8]} This method utilizes a Shell Thin-Film Evaporometer to measure the time required for a specified volume of solvent to evaporate from a filter paper disk under controlled conditions.

Apparatus:

- Shell Thin-Film Evaporometer: A device equipped with a balance, a sample suspension system, a controlled-temperature cabinet, and a means of delivering a constant flow of dry air.
- Filter Paper Disks: Standardized, porous paper for holding the liquid sample.
- Syringe: For precise dispensing of the solvent.
- Timer: To record the evaporation time.

Procedure:

- Preparation: The evaporometer cabinet is brought to a constant temperature, typically 25°C. A constant flow of dried air (or nitrogen) is passed through the cabinet.
- Sample Application: A filter paper disk is placed on the balance hook within the cabinet. A precise volume of the glycol ether is dispensed onto the center of the filter paper using a syringe.
- Measurement: The timer is started at the moment the solvent is applied. The weight loss of the sample is monitored over time.
- Data Analysis: The time required for 90% of the sample to evaporate is recorded.
- Relative Rate Calculation: The relative evaporation rate is calculated by dividing the 90% evaporation time of the reference solvent (n-butyl acetate) by the 90% evaporation time of the sample glycol ether.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for determining evaporation rates.

This comparative guide provides a foundational understanding of the evaporation characteristics of various glycol ethers. For specific applications, it is recommended to consult detailed technical data sheets and conduct in-house testing to validate performance under operational conditions. The selection of an appropriate glycol ether with a tailored evaporation rate is paramount to achieving desired outcomes in diverse scientific and industrial processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. dispersetech.com [dispersetech.com]
- 2. scribd.com [scribd.com]
- 3. univarsolutions.com [univarsolutions.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. kelid1.ir [kelid1.ir]
- 8. livewell.ae [livewell.ae]
- To cite this document: BenchChem. [A comparative study of the evaporation rates of various glycol ethers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b090154#a-comparative-study-of-the-evaporation-rates-of-various-glycol-ethers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com